Propane, trichlorotrifluoro-

Übersicht

Beschreibung

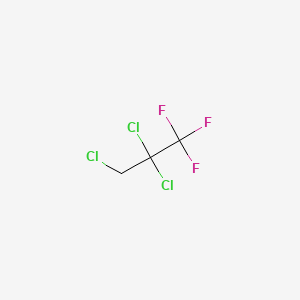

Propane, trichlorotrifluoro- (CCl3F) is a colorless, odorless, non-flammable gas that is widely used in industry and in the laboratory. It is a chlorofluorocarbon (CFC) and is an important component of the Earth's stratospheric ozone layer. It is also used in the production of refrigerants and aerosols. CCl3F is a powerful greenhouse gas and is regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer.

Wissenschaftliche Forschungsanwendungen

Flammability Studies

Propane, along with other gases like methane and hydrogen, has been studied for its flammability properties. Research conducted by the Pittsburgh Research Laboratory examined the explosion hazards of these gases, providing comprehensive data on lower and upper flammable limits, maximum pressures, and rates of pressure rise. This research is crucial for industries that produce or use flammable gases, such as coal mining (Cashdollar et al., 2000).

Sustainable Chemistry

A study focused on the utilization of trifluoromethane, a byproduct of polytetrafluoroethylene manufacture, demonstrated its conversion into valuable fluorinated compounds using a fully contained flow reactor setup. This represents an advancement in chemical research aimed at increasing sustainability in large-scale production (Musio, Gala, & Ley, 2018).

Biodegradation of Trichloroethylene

Propane has been used in microbial degradation of trichloroethylene (TCE) under aerobic conditions. The research evaluated the feasibility of introducing a vapor phase form of TCE in the presence of propane to accomplish degradation, offering insights into environmental remediation techniques (Wilcox, Autenrieth, & Bonner, 1995).

Phase Behavior in Binary Systems

Research on the phase behavior of near-critical propane with substances like tristearin and tripalmitin has been conducted, offering insights into the use of propane as an extraction solvent for triglycerides, relevant in the food industry and pharmaceutical applications (Straver et al., 1998; Coorens, Peters, & Arons, 1988).

Excited Chromophore Dynamics

The study of the absorption spectra of gaseous (CF3) 3CH (1,1,1,3,3,3‐hexafluoro, 2‐trifluoromethyl propane) in the IR and visible spectrums provides data on chromophore dynamics in complex molecular structures, important for understanding chemical reactions at a molecular level (Baggott et al., 1985).

Utilization in Fuel Cells

Research on the use of propane as a fuel for polymer electrolyte fuel cells (PEFC) indicates its potential as a cheap and efficient fuel source. The study examined the generation of hydrogen fuel gas through catalytic cracking of propane, offering a new avenue for portable fuel cell applications (Ledjeff-Hey et al., 2000).

Bioremediation and Renewable Energy

Propane's role in bioremediation and renewable energy is highlighted through studies on microbial synthesis pathways for propane production and the investigation of bacterial community composition during propane-stimulated bioremediation in contaminated groundwater (Menon et al., 2015; Connon et al., 2005).

Wirkmechanismus

Target of Action

It is known that this compound is used industrially as a solvent , suggesting that its targets could be various types of organic compounds that need to be dissolved or cleaned.

Mode of Action

As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating their removal or processing . The exact nature of these interactions would depend on the specific chemical properties of the target compounds.

Pharmacokinetics

Given its use as a solvent, it is likely to have high volatility and low water solubility

Result of Action

As a solvent, its primary effect is likely the dissolution of target compounds, facilitating their removal or processing .

Eigenschaften

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane, trichlorotrifluoro- | |

CAS RN |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)